1-(4-Bromobutyl)-4-chlorobenzene

Description

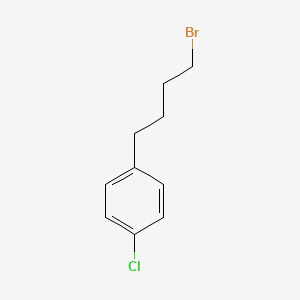

1-(4-Bromobutyl)-4-chlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 4-bromobutyl chain. The bromobutyl group consists of a four-carbon alkyl chain terminated by a bromine atom, making it a versatile intermediate in organic synthesis, particularly in alkylation and nucleophilic substitution reactions. This compound is structurally characterized by its dual functionality: the electron-withdrawing chlorine on the aromatic ring and the bromine as a leaving group on the aliphatic chain.

Synthesis of this compound typically involves alkylation of 4-chlorobenzene with 1,4-dibromobutane under basic conditions, where the bromine at the terminal position remains reactive for further derivatization . Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a precursor for synthesizing complex molecules, including inhibitors and fluorescent probes .

Properties

Molecular Formula |

C10H12BrCl |

|---|---|

Molecular Weight |

247.56 g/mol |

IUPAC Name |

1-(4-bromobutyl)-4-chlorobenzene |

InChI |

InChI=1S/C10H12BrCl/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2 |

InChI Key |

ZQQNZOGSPIDPTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCBr)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) (4-Bromobutyl)benzene

- Key Differences : The absence of the para-chlorine reduces electron-withdrawing effects, increasing the aromatic ring’s electron density. This enhances reactivity in electrophilic substitution but reduces stability in polar solvents compared to the chloro-substituted analog.

- Applications : Primarily used in alkylation reactions for hydrophobic moieties .

(b) 1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene

- Structure : Two para-fluorophenyl groups linked via a chlorobutyl chain.

- Key Differences : Fluorine atoms introduce stronger electron-withdrawing effects and steric hindrance, altering reaction kinetics in cross-coupling reactions. The compound exhibits higher thermal stability due to fluorine’s inductive effects .

- Applications : Explored in medicinal chemistry for fluorinated drug candidates .

Analogs with Varying Halogenation Patterns

(a) 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene

(b) 1-Bromo-4-chlorobutane

- Structure : A linear aliphatic chain with terminal bromine and chlorine.

- Key Differences : Lacks an aromatic ring, making it more reactive in SN2 substitutions but less versatile in aromatic conjugation-driven applications.

- Applications : Common in synthesizing aliphatic ethers and thioethers .

Physicochemical and Reactivity Comparisons

Key Observations :

Electron Effects: The para-chlorine in this compound stabilizes negative charges during substitution reactions, enhancing its utility in nucleophilic alkylation compared to non-chlorinated analogs .

Steric and Electronic Trade-offs : Compounds with fluorine (e.g., 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene) exhibit slower reaction rates in SN2 mechanisms due to steric hindrance but improved metabolic stability in pharmaceuticals .

Detection Sensitivity : Bromobutyl derivatives like 1-(4-bromobutyl)-4-methylpyridin-1-ium demonstrate superior lower limits of quantification (LLOQ = 5 pM) in analytical chemistry, attributed to efficient alkylation of thiol groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.